molecular formula C17H26N2O9 B8116287 Mal-propionylamido-PEG4-aceticacid

Mal-propionylamido-PEG4-aceticacid

Cat. No.: B8116287
M. Wt: 402.4 g/mol
InChI Key: DCLOJPHAYFPUSF-UHFFFAOYSA-N
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Description

Mal-propionylamido-PEG4-acetic acid is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is characterized by the presence of a maleimide group, which reacts specifically with thiol groups to form a covalent C-S bond. This property makes it highly valuable in bioconjugation applications, particularly in the conjugation of biomolecules such as proteins and oligonucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-propionylamido-PEG4-acetic acid typically involves the reaction of maleimide with a PEG linker that has been functionalized with propionylamido and acetic acid groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of Mal-propionylamido-PEG4-acetic acid involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for scalability, ensuring that the compound is produced in high quantities with consistent quality. Techniques such as solvent evaporation, crystallization, and purification are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Mal-propionylamido-PEG4-acetic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The maleimide group reacts with thiol groups to form a stable C-S bond.

    Addition Reactions: The PEG linker can participate in addition reactions with various functional groups.

Common Reagents and Conditions

Common reagents used in reactions involving Mal-propionylamido-PEG4-acetic acid include thiol-containing compounds, amines, and other nucleophiles. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under mild temperature and pH conditions .

Major Products Formed

The major products formed from reactions involving Mal-propionylamido-PEG4-acetic acid are bioconjugates, where the compound is covalently linked to biomolecules such as proteins, peptides, or oligonucleotides. These bioconjugates are used in various applications, including drug delivery and diagnostic assays .

Scientific Research Applications

Mal-propionylamido-PEG4-acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

    Biology: Facilitates the study of protein-protein interactions and the development of biosensors.

    Medicine: Employed in the design of antibody-drug conjugates (ADCs) for targeted cancer therapy.

    Industry: Utilized in the production of diagnostic kits and therapeutic agents.

Mechanism of Action

The mechanism of action of Mal-propionylamido-PEG4-acetic acid involves the formation of a covalent bond between the maleimide group and thiol groups on biomolecules. This reaction is highly specific and occurs under mild conditions, making it suitable for bioconjugation applications. The PEG linker enhances the solubility and stability of the conjugated biomolecules, improving their efficacy in various applications .

Comparison with Similar Compounds

Similar Compounds

  • Mal-amido-PEG-acetic acid
  • Mal-PEG-amine
  • Mal-PEG-NHS ester

Uniqueness

Mal-propionylamido-PEG4-acetic acid is unique due to its specific functional groups that allow for precise bioconjugation with thiol-containing biomolecules. The presence of the PEG4 linker enhances its solubility and reduces nonspecific interactions, making it more effective in various applications compared to similar compounds .

Properties

IUPAC Name

2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O9/c20-14(3-5-19-15(21)1-2-16(19)22)18-4-6-25-7-8-26-9-10-27-11-12-28-13-17(23)24/h1-2H,3-13H2,(H,18,20)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLOJPHAYFPUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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